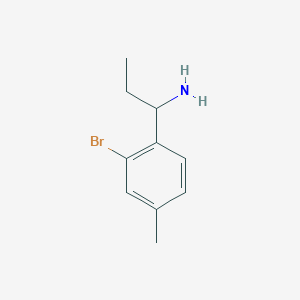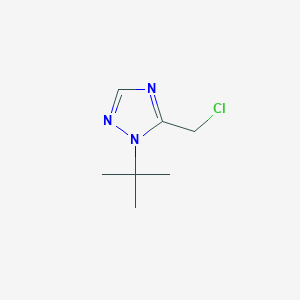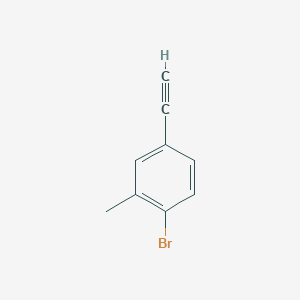![molecular formula C10H16ClNO2S B1381526 [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride CAS No. 1803600-67-0](/img/structure/B1381526.png)
[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride
Overview
Description
[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO2S and its molecular weight is 249.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Characterization
One study focused on the characterization of a compound closely related to [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride, specifically for the treatment of preterm labor. The compound exhibited high affinity for β3-adrenoceptors and potency in inhibiting contractions in human myometrial strips, suggesting a potential application in managing preterm labor (Croci et al., 2007).
Synthesis of Immunosuppressants
Another study involved the synthesis of 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride, a compound structurally related to this compound. This compound is significant in the production of the immunosuppressant FTY-720, showcasing its role in medical synthesis (GU Zong-ru, 2006).
Platelet Aggregation Inhibitory Properties
Research on derivatives of [2-[(omega-aminoalkoxy)phenyl]ethyl]benzene showed in vitro inhibition of collagen-induced platelet aggregation and effectiveness in antithrombotic assays in mice. These compounds, including this compound, could serve as potent antagonists to S2 serotonergic receptors and offer therapeutic applications in cardiovascular health (Kikumoto et al., 1990).
Catalytic Synthesis of Pharmaceuticals
A study on poly(N,N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and related compounds demonstrates their effectiveness as catalysts for synthesizing pharmaceuticals like benzimidazoles and benzodiazepines. This indicates the potential utility of this compound in similar catalytic processes (Ghorbani‐Vaghei & Veisi, 2010).
Analytical Applications in Drug Analysis
The use of similar sulfonyl benzene compounds as derivatization agents in chromatographic analysis of drugs points to possible applications of this compound in analytical chemistry, particularly in the analysis of pharmaceuticals (Cavrini et al., 1996).
Chemical Synthesis and Stability Studies
Research on compounds structurally related to this compound focuses on their chemical synthesis and stability. These studies provide insights into the properties of this compound and its potential applications in chemical synthesis and stability testing (Jumaa et al., 2004).
Chemotherapeutic Effect in Streptococcic Infection
An older study on para-amino-benzene-sulfonamide derivatives, including compounds similar to this compound, explored their chemotherapeutic effects in beta-hemolytic streptococcic infection, highlighting potential applications in antimicrobial therapies (Long & Bliss, 1937).
Properties
IUPAC Name |
2-(2-phenylethylsulfonyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S.ClH/c11-7-9-14(12,13)8-6-10-4-2-1-3-5-10;/h1-5H,6-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPCDBOEBRTGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1381444.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid](/img/structure/B1381445.png)


![1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B1381448.png)


![2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile](/img/structure/B1381452.png)
![2-Bromo-4-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381454.png)
![2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine](/img/structure/B1381457.png)



